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Abstract: This document provides a comprehensive technical overview of the essential physical

and chemical properties of 2-(cyclopropylamino)pyridine-3-carbonitrile (CAS No. 52583-90-1).

Intended for an audience of researchers, medicinal chemists, and drug development

professionals, this guide moves beyond a simple recitation of data. It establishes a framework

for the physicochemical characterization of novel synthetic intermediates where public data is

limited. We will detail the known computational properties, provide an expert analysis of

predicted spectral characteristics, and present field-proven, step-by-step protocols for the

empirical determination of critical parameters such as thermal properties and aqueous

solubility. The methodologies are presented within the context of established pharmaceutical

development standards, ensuring the generation of robust and reliable data for project

advancement.

Introduction and Strategic Importance
2-(cyclopropylamino)pyridine-3-carbonitrile is a substituted cyanopyridine that serves as a key

building block in medicinal chemistry. Its structural motifs—a pyridine ring, a secondary amine,

a nitrile group, and a cyclopropyl moiety—make it a versatile synthon for creating complex

molecules with potential therapeutic applications. Notably, it is a recognized intermediate in the

synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine,

highlighting its relevance in pharmaceutical manufacturing.[1]
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The journey of a compound from a laboratory curiosity to a viable drug candidate is contingent

on a thorough understanding of its fundamental physical properties. These characteristics—

solubility, melting point, stability, and purity—are not mere data points; they are critical

determinants of a compound's "developability." They influence everything from reaction

scalability and formulation design to pharmacokinetic performance and shelf-life. This guide

provides the strategic rationale and practical methodologies for elucidating these properties.

Chemical Identity and Computed Properties
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation. The key identifiers and computationally derived properties for 2-

(cyclopropylamino)pyridine-3-carbonitrile are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier Value Source(s)

IUPAC Name

2-
(cyclopropylamino)pyridin
e-3-carbonitrile

[2]

Synonyms

2-

(cyclopropylamino)nicotinonitril

e, 2-(Cyclopropylamino)-3-

cyanopyridine

[3]

CAS Number 52583-90-1 [4][5]

Molecular Formula C₉H₉N₃ [4]

Molecular Weight 159.19 g/mol [2][4]

| Canonical SMILES| C1CC1NC2=C(C=CC=N2)C#N |[2] |

While experimental data is sparse, computational models provide valuable initial estimates of a

molecule's physicochemical behavior. These values are particularly useful in early discovery for

triaging compounds and predicting potential liabilities.

Table 2: Computed Physicochemical Properties
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Property Value
Significance in
Drug Development

Source(s)

XLogP3-AA 2

Predicts
lipophilicity,
influencing
permeability and
metabolism. A
value of 2 suggests
good membrane
permeability.

[2]

Topological Polar

Surface Area (TPSA)
48.7 Å²

Estimates the surface

area occupied by

polar atoms,

correlating with

transport properties. A

TPSA < 140 Å² is

often associated with

good oral

bioavailability.

[2]

Hydrogen Bond

Donors
1

Influences solubility

and receptor binding

interactions.

[2]

Hydrogen Bond

Acceptors
3

Influences solubility

and receptor binding

interactions.

[2]

| Density | 1.20 g/cm³ | Useful for formulation and process chemistry calculations. |[3] |

Spectroscopic Characterization: A Predictive
Analysis
Structural confirmation is a non-negotiable step in synthesis. In the absence of published

experimental spectra, a detailed predictive analysis based on the known functional groups
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provides a robust template for researchers to confirm the identity and purity of their synthesized

material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region

(typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will likely be

the most downfield. The protons at positions 4 and 5 will exhibit coupling to each other

(ortho-coupling, J ≈ 7-9 Hz) and potentially smaller couplings to other protons.

N-H Proton (1H): A broad singlet is expected, the chemical shift of which will be highly

dependent on solvent and concentration. It will likely appear between δ 5.0-7.0 ppm.

Cyclopropyl Protons (5H): This will be the most complex region. The methine proton (-

CH-) attached to the nitrogen will be a multiplet, shifted downfield (likely δ 2.5-3.5 ppm)

due to the adjacent amine. The four methylene protons (-CH₂-) on the cyclopropyl ring will

be diastereotopic and magnetically non-equivalent, resulting in complex, overlapping

multiplets in the upfield region (typically δ 0.5-1.5 ppm).[6]

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon

environments.

Pyridine Ring Carbons (5C): Five signals are expected in the aromatic/heteroaromatic

region (δ 110-160 ppm). The carbon bearing the amine group (C2) and the carbon

adjacent to the ring nitrogen (C6) will be significantly affected.

Nitrile Carbon (1C): A characteristic signal for the -C≡N group is expected around δ 115-

125 ppm.[7]

Cyclopropyl Carbons (3C): The methine carbon will appear around δ 25-35 ppm, while the

two methylene carbons will be found at a highly shielded (upfield) position, typically δ 5-15

ppm, a hallmark of the strained cyclopropyl ring.[8]
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Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

N-H (Amine)
3300 - 3500 (sharp,
medium)

Stretching

C-H (Aromatic) 3000 - 3100 (medium) Stretching

C-H (Cyclopropyl) ~3080 (medium) Stretching

C≡N (Nitrile)
2220 - 2260 (sharp, medium-

strong)
Stretching

C=N, C=C (Pyridine) 1450 - 1600 (multiple bands) Ring Stretching

| C-N (Amine) | 1250 - 1350 (medium) | Stretching |

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering

definitive confirmation of molecular identity. Using a soft ionization technique like Electrospray

Ionization (ESI) in positive mode, the primary species observed would be the protonated

molecule [M+H]⁺ at an m/z of approximately 160.1.

Experimental Determination of Core Physical
Properties
The following sections detail authoritative, industry-standard protocols for determining the

physical properties that are most critical for drug development. These methodologies are

designed to be self-validating, incorporating system suitability and quality control checks to

ensure data integrity, in line with ICH guidelines.[9][10]
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Melting Point and Thermal Stability by Differential
Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) and

thermal behavior of a crystalline solid.[11] It measures the heat flow into a sample compared to

a reference as a function of temperature.[12] For a pure crystalline compound, the melting

event appears as a sharp endothermic peak. The onset temperature of this peak is taken as

the melting point. The shape and sharpness of the peak provide crucial information about

purity; impurities typically cause peak broadening and a depression of the melting point.[13]

Furthermore, DSC can reveal polymorphism (the existence of multiple crystal forms),

dehydration events, or decomposition, which are critical risks to manage in pharmaceutical

development.

Protocol: DSC Analysis

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using

certified standards (e.g., Indium). Ensure the baseline is stable and flat.

Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a non-reactive

aluminum DSC pan. Crimp the pan with a lid to ensure a sealed system. Prepare an identical

empty, sealed pan to serve as the reference.

Experimental Setup: Place the sample and reference pans into the DSC cell.

Thermal Program:

Equilibrate the cell at a starting temperature well below the expected melting point (e.g.,

25°C).

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above

the melting event (e.g., 250°C).[14]

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and

prevent oxidative degradation.

Data Analysis: Plot the differential heat flow (mW) against temperature (°C). The melting

point is determined as the extrapolated onset temperature of the primary endothermic peak.
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The integrated area of the peak corresponds to the heat of fusion (ΔHfus).

Preparation Execution Analysis

1. Calibrate DSC
(e.g., Indium)

2. Weigh 1-3 mg Sample
into Aluminum Pan 3. Crimp and Seal Pan 4. Prepare Empty

Reference Pan
5. Load Pans
into DSC Cell

6. Run Thermal Program
(e.g., 10°C/min ramp)

7. Plot Heat Flow
vs. Temperature

8. Determine Onset Temp (Tm)
and Peak Area (ΔHfus) 9. Report Findings

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Aqueous Solubility
Expertise & Causality: Aqueous solubility is arguably the most important physical property for

orally administered drug candidates, as a compound must dissolve to be absorbed.[15] The

"shake-flask" method is the definitive technique for determining thermodynamic (or equilibrium)

solubility.[16][17] This method measures the concentration of a compound in a saturated

solution after it has reached equilibrium with an excess of the solid material. This contrasts with

kinetic solubility methods, which can overestimate solubility by creating supersaturated

solutions. Using HPLC with UV detection for quantification ensures specificity and can separate

the parent compound from any potential degradants or impurities.[17]

Protocol: Shake-Flask Solubility Assay

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in

a suitable organic solvent (e.g., 10 mg/mL in DMSO) for creating a calibration curve.

Calibration Curve: Serially dilute the stock solution to prepare a set of at least five calibration

standards in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

Sample Incubation:

Add an excess of the solid compound (e.g., ~1 mg) to a known volume of the test buffer

(e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial

to ensure equilibrium is reached with a saturated solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1354240?utm_src=pdf-body-img
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://www.pcbis.fr/en/departments/adme-tox/thermodynamic-solubility/
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g.,

25°C) for a sufficient time to reach equilibrium, typically 24 hours.[16]

Sample Processing: After incubation, allow the vials to stand so that the excess solid can

settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45

µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high

results.

Quantification by HPLC-UV:

Analyze the calibration standards by HPLC to establish a linear relationship between peak

area and concentration. The system suitability must be confirmed (e.g., R² > 0.99, peak

tailing < 2).

Inject the filtered sample onto the HPLC system.

Quantify the concentration of the compound in the sample by interpolating its peak area

from the calibration curve.[18]

Reporting: Report the final solubility in units of µg/mL and µM.

Preparation

Quantification (HPLC-UV)

1. Add Excess Solid
to Buffer (pH 7.4)

2. Incubate with Agitation
(24h at 25°C)

3. Settle Undissolved
Solid

4. Filter Supernatant
(0.45 µm PVDF)

6. Analyze Filtered
Sample

5. Generate Calibration
Curve

7. Interpolate Concentration
from Curve Report

Report as
µg/mL & µM

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling
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Based on aggregated GHS data, 2-(cyclopropylamino)pyridine-3-carbonitrile should be treated

as an irritant.[2]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances.

Conclusion
While publicly available experimental data for 2-(cyclopropylamino)pyridine-3-carbonitrile is

limited, a comprehensive physicochemical profile can be confidently established through a

combination of computational analysis, predictive spectroscopy, and the application of

standardized, authoritative experimental methodologies. The protocols for DSC and

thermodynamic solubility outlined herein represent the industry-standard approach for

generating the reliable data necessary to assess the developability of novel synthetic

compounds. By adhering to these robust methods, researchers can make informed decisions,

mitigate risks, and accelerate the progression of promising molecules through the drug

discovery and development pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physicochemical
Characterization of 2-(cyclopropylamino)pyridine-3-carbonitrile]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1354240#physical-properties-of-
2-cyclopropylamino-pyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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